molecular formula C30H33N7O6 B12417471 APN-PEG4-tetrazine

APN-PEG4-tetrazine

Cat. No.: B12417471
M. Wt: 587.6 g/mol
InChI Key: GBNWDBHIIMJYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

APN-PEG4-tetrazine is synthesized through a series of chemical reactions that involve the conjugation of an aliphatic primary amine with a polyethylene glycol spacer and a tetrazine moiety . The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Scientific Research Applications

Key Applications

  • Bioorthogonal Chemistry :
    • Click Chemistry : APN-PEG4-tetrazine participates in inverse electron demand Diels-Alder reactions, allowing for rapid and selective conjugation of biomolecules in complex biological environments . The reaction occurs efficiently under mild conditions without the need for catalysts, making it suitable for in vivo applications.
    • Fluorescent Imaging : The compound is employed in fluorescent imaging techniques to label biomolecules selectively, enhancing visualization in biological studies .
  • Drug Delivery Systems :
    • This compound is instrumental in developing targeted drug delivery systems. By linking therapeutic agents to specific targets within cells, it improves the efficacy and safety profiles of drugs .
  • Therapeutic Protein Conjugation :
    • The compound has been utilized to enhance the stability and half-life of therapeutic proteins through site-specific conjugation. For example, studies have demonstrated that conjugating human serum albumin to therapeutic proteins using APN chemistry significantly prolongs their serum half-life compared to traditional methods like thiol-maleimide conjugation .
  • Imaging Techniques :
    • It plays a role in pretargeted imaging applications such as PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography), facilitating the visualization of disease states at the molecular level .

Comparative Data Table

Application AreaDescriptionKey Benefits
Bioorthogonal ChemistryInverse electron demand Diels-Alder reactions for biomolecule conjugationFast kinetics, high selectivity
Drug DeliveryTargeted delivery of therapeutics to specific cellsImproved efficacy and reduced side effects
Therapeutic Protein ConjugationSite-specific linking to enhance stability of proteinsProlonged serum half-life
Imaging TechniquesUtilization in PET and SPECT imagingEnhanced visualization of molecular targets

Case Studies

  • Therapeutic Protein Stability :
    A study evaluated the stability of human serum albumin conjugated with urate oxidase using this compound. Results indicated that the APN-cysteine adduct showed no degradation over a wide pH range, demonstrating superior stability compared to traditional conjugation methods .
  • Targeted Drug Delivery :
    Research highlighted the use of this compound in creating bioconjugates that effectively target cancer cells. The study reported enhanced drug accumulation at tumor sites while minimizing systemic exposure, thereby improving therapeutic outcomes .
  • Fluorescent Imaging Applications :
    In another application, this compound was used to label antibodies for fluorescent imaging in live cells. This approach allowed researchers to track cellular processes with high specificity and minimal background noise .

Biological Activity

APN-PEG4-tetrazine is a bifunctional linker that plays a significant role in bioorthogonal chemistry, particularly in applications involving click chemistry and pretargeted imaging. This compound combines an aliphatic primary amine (APN) with a polyethylene glycol (PEG4) spacer and a reactive tetrazine moiety, facilitating site-specific conjugation of biomolecules. This capability enhances solubility, minimizes immunogenicity, and is instrumental in the development of targeted drug delivery systems and diagnostics.

  • Chemical Formula : C30H33N7O6
  • Molecular Weight : 587.63 g/mol
  • Purity : >90%
  • Solubility : Soluble in DCM, acetonitrile, DMF, and DMSO
  • Storage Conditions : -20 °C

This compound is characterized by its high selectivity for cysteine residues, allowing for stable conjugation in biological systems. The tetrazine moiety reacts with strained alkenes such as trans-cyclooctene (TCO), enabling the formation of stable dihydropyridazine linkages through inverse electron demand Diels-Alder (IEDDA) reactions .

The mechanism of action for this compound involves:

  • Thiol Click Chemistry : The APN moiety selectively reacts with thiol groups in proteins, providing a robust method for bioconjugation.
  • Bioorthogonal Reactions : The tetrazine component engages in rapid and selective reactions with TCOs, facilitating the conjugation of low-abundance biomolecules within complex biological environments .

This dual functionality allows for enhanced pharmacokinetics and targeted delivery of therapeutic agents.

1. Targeted Drug Delivery

This compound is utilized in the synthesis of antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies via this linker, researchers can achieve targeted delivery to cancer cells while minimizing systemic toxicity. For instance, studies have shown that ADCs employing this linker maintain efficacy while reducing off-target effects .

2. Imaging Applications

The compound's bioorthogonal properties make it suitable for pretargeted imaging techniques. For example, fluorine-18 labeled tetrazines have been evaluated for positron emission tomography (PET) imaging. These studies demonstrated that tetrazines exhibit efficient brain uptake and rapid clearance rates, making them promising candidates for non-invasive imaging of tumors .

3. Bioconjugation Strategies

This compound has been explored in various bioconjugation strategies, enhancing the stability and functionality of therapeutic proteins. Research indicates that conjugates formed using thiol-APN chemistry exhibit superior stability compared to traditional thiol-maleimide conjugates, leading to prolonged serum half-lives and improved therapeutic efficacy .

Case Studies

StudyFindings
Synthesis and Evaluation of [18F]MeTz Demonstrated efficient brain uptake and rapid clearance suitable for pre-targeted PET imaging .
Stability Comparison of Thiol Conjugates Showed that APN-conjugated therapeutic proteins had significantly longer serum half-lives than those linked via maleimide chemistry .
In Vivo Imaging with Tetrazines Utilized tetrazines for live cell labeling, showcasing their potential in enhancing signal-to-background ratios in diagnostic applications .

Properties

Molecular Formula

C30H33N7O6

Molecular Weight

587.6 g/mol

IUPAC Name

4-(2-cyanoethynyl)-N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide

InChI

InChI=1S/C30H33N7O6/c31-12-1-2-24-3-9-27(10-4-24)30(39)32-13-15-41-17-19-43-21-20-42-18-16-40-14-11-28(38)33-22-25-5-7-26(8-6-25)29-36-34-23-35-37-29/h3-10,23H,11,13-22H2,(H,32,39)(H,33,38)

InChI Key

GBNWDBHIIMJYSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C#CC#N)C3=NN=CN=N3

Origin of Product

United States

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